Product packaging for DEA NONOate (Diethylamine nonoate)(Cat. No.:)

DEA NONOate (Diethylamine nonoate)

Cat. No.: B12351661
M. Wt: 206.29 g/mol
InChI Key: BCWUDVHLRZWMBE-YJOCEBFMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DEA NONOate (Diethylamine nonoate) is a useful research compound. Its molecular formula is C8H22N4O2 and its molecular weight is 206.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality DEA NONOate (Diethylamine nonoate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DEA NONOate (Diethylamine nonoate) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H22N4O2 B12351661 DEA NONOate (Diethylamine nonoate)

Properties

Molecular Formula

C8H22N4O2

Molecular Weight

206.29 g/mol

IUPAC Name

(Z)-diethylamino-oxido-oxidoiminoazanium;diethylazanium

InChI

InChI=1S/C4H11N3O2.C4H11N/c1-3-6(4-2)7(9)5-8;1-3-5-4-2/h8H,3-4H2,1-2H3;5H,3-4H2,1-2H3/b7-5-;

InChI Key

BCWUDVHLRZWMBE-YJOCEBFMSA-N

Isomeric SMILES

CC[NH2+]CC.CCN(CC)/[N+](=N/[O-])/[O-]

Canonical SMILES

CC[NH2+]CC.CCN(CC)[N+](=N[O-])[O-]

Origin of Product

United States

Mechanisms of Nitric Oxide Release from Dea Nonoate

Research Findings on Dissociation Barriers

The profound impact of the substituent structure on the dissociation barrier is most clearly illustrated by the wide range of half-lives observed across different NONOate compounds under identical conditions. This variation, spanning from seconds to days, is a direct consequence of the electronic and steric properties of the amine moiety.

The following interactive table presents data for a selection of NONOates, showcasing how the substituent structure dictates the half-life of the compound, and thus the rate of NO release.

CompoundSubstituent StructureHalf-life (t½) at pH 7.4, 37°C
PROLI NONOate Pyrrolidine~1.8 seconds
MAHMA NONOate N-methyl-N-hydroxylaminomethylamine~1 minute
DEA NONOate Diethylamine (B46881)~2 minutes
PAPA NONOate Dipropylamine~15 minutes
Spermine NONOate Spermine~39 minutes
DPTA NONOate Dipropylenetriamine~3 hours
DETA NONOate Diethylenetriamine~20 hours

This data is compiled from multiple sources. nih.govabcam.cn

As the table demonstrates, relatively small changes to the amine substituent lead to dramatic differences in the stability of the NONOate. For example, the cyclic secondary amine in PROLI NONOate results in an extremely short half-life, while the polyamine structures of DPTA and DETA NONOate confer much greater stability and prolonged nitric oxide release. nih.govabcam.cn This tunability makes NONOates a versatile class of nitric oxide donors.

Advanced Methodologies and Analytical Techniques Utilizing Dea Nonoate

Quantification of Nitric Oxide Release in Experimental Systems

Accurately quantifying the amount and rate of NO release from DEA NONOate is crucial for interpreting its biological effects. Various techniques have been developed to measure NO concentrations in diverse experimental setups, each with its own advantages and specific applications.

Spectrophotometry offers robust and widely accessible methods for the indirect and direct quantification of NO.

One of the most common indirect methods is the Griess reaction , which measures nitrite (B80452) (NO₂⁻), a stable oxidation product of NO in aqueous solutions. nih.govnih.govthermofisher.comnih.govmdpi.com The assay is based on a two-step diazotization process. In an acidic environment, nitrite reacts with sulfanilamide (B372717) to form a diazonium salt. nih.gov This intermediate then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo compound that strongly absorbs light at approximately 540 nm. nih.govdoi.org The intensity of the color, measured by a spectrophotometer, is directly proportional to the nitrite concentration, and thus indirectly to the amount of NO that has been released and oxidized. mdpi.com This method is particularly useful for quantifying the total NO produced over a period in samples like cell culture media. researchgate.netnih.gov For the analysis of nitrate (B79036) (NO₃⁻), a prior reduction step to nitrite is necessary. researchgate.netnih.gov

For direct, real-time monitoring of NO, the oxyhemoglobin assay is a classic spectrophotometric technique. This method relies on the reaction of NO with oxyhemoglobin (HbO₂) to form methemoglobin (metHb). nih.gov The distinct spectral shift that occurs during this conversion can be monitored. Oxyhemoglobin has a characteristic Soret peak, and upon reaction with NO, this peak shifts, allowing for the quantification of NO in real-time. doi.orgnih.gov This technique is highly sensitive, capable of detecting submicromolar concentrations of NO. nih.gov

Method Principle Detection Wavelength Key Findings
Griess Reaction Diazotization reaction forming a chromophoric azo product. nih.govIndirect (measures nitrite, a stable NO metabolite). nih.gov~540 nm. nih.govdoi.orgWidely used for quantifying total NO production in biological fluids and cell culture. nih.govresearchgate.netnih.gov
Oxyhemoglobin Assay Oxidation of oxyhemoglobin to methemoglobin by NO. nih.govDirect (measures NO).Spectral shift in the Soret band (e.g., peak at 406 nm for methemoglobin). doi.orgAllows for sensitive, real-time monitoring of NO release. nih.gov

Electrochemical sensors are powerful tools for the real-time, direct measurement of NO flux from sources like DEA NONOate. nih.govresearchgate.netresearchgate.net These sensors typically operate on an amperometric basis, where NO is oxidized at the surface of a working electrode poised at a specific potential. researchgate.net The resulting current is directly proportional to the NO concentration at the electrode surface.

A variety of materials, including platinum, carbon fiber, and gold, are used for the working electrode. nih.gov To enhance selectivity and sensitivity, these electrodes are often modified with membranes or catalytic materials. researchgate.net For instance, Nafion coatings are frequently used to repel anionic interferents, while metalloporphyrins can be employed to catalyze the oxidation of NO, lowering the required potential and further improving selectivity against other electroactive species present in biological environments. rsc.org

Researchers have successfully used these sensors to characterize the kinetics of NO release from DEA NONOate. By placing a sensor in a solution containing the NONOate, they can record the rapid increase in current as NO is released, followed by a slower decay as the donor is consumed and the released NO diffuses and reacts. rsc.orgresearchgate.net This provides invaluable data on the half-life and release profile of the donor under specific experimental conditions. researchgate.net

Electrode Material Modification Detection Principle Application with DEA NONOate
Carbon FiberPlatinizationAmperometric oxidation of NO. researchgate.netMeasuring the temporal profile of NO release to determine decomposition kinetics. researchgate.net
Glassy CarbonEugenol electropolymerization, Nafion coatingAmperometric oxidation of NO at ~0.7 V. rsc.orgCalibrating the sensor's response to known concentrations of NO generated from DEA NONOate. rsc.org
GoldRuthenium(II) porphyrin complexCatalytic oxidation of NO. researchgate.netInvestigating the capacity of the modified electrode to detect NO. researchgate.net

Fluorescent probes have revolutionized the study of NO by enabling the visualization of its production and distribution within living cells. researchgate.net Among the most widely used are the diaminofluorescein (DAF) family of dyes, such as DAF-FM diacetate. tocris.comlumiprobe.comgoryochemical.comthermofisher.comthermofisher.com

DAF-FM diacetate is a cell-permeable molecule that is non-fluorescent. thermofisher.com Once inside the cell, intracellular esterases cleave the acetate (B1210297) groups, trapping the cell-impermeant DAF-FM. tocris.comthermofisher.com In the presence of NO and oxygen, DAF-FM is converted to a highly fluorescent triazole derivative. tocris.com This "turn-on" fluorescence response allows for the detection of NO generation with high sensitivity. The fluorescence intensity can be quantified using techniques like fluorescence microscopy, flow cytometry, and plate readers. thermofisher.com

DEA NONOate is frequently used as a positive control or for calibration in experiments employing these fluorescent probes. chinesechemsoc.org By treating cells with DEA NONOate, researchers can induce a known burst of NO, allowing them to confirm the probe's responsiveness and to visualize the subsequent spatial and temporal dynamics of NO within the cell. chinesechemsoc.orgrsc.org This approach has been instrumental in studying NO signaling pathways in various cell types. rsc.org

Probe Mechanism Excitation/Emission Maxima Use with DEA NONOate
DAF-FM Diacetate Cell-permeable, becomes fluorescent upon reaction with NO in the presence of oxygen. tocris.comthermofisher.com~495 nm / ~515 nm. lumiprobe.comthermofisher.comUsed as a positive control to validate the probe's ability to detect intracellular NO. chinesechemsoc.org
NOP-1 Acyl o-phenylenediamine (B120857) traps NO, leading to covalent labeling of proximal proteins and a fluorogenic response. rsc.orgNot specified.Used to stimulate a dose-dependent increase in intracellular probe fluorescence for imaging. rsc.org
DAP-LT1 A near-infrared polymethine probe that shows an increase in fluorescence lifetime upon reaction with NO. nih.govNot specified.Used to measure the kinetics of fluorescence increase after treatment with DEA NONOate. nih.gov

Spectroscopic Characterization of DEA NONOate Interactions and Decomposition

Understanding the chemical behavior of DEA NONOate itself is fundamental to its use as a reliable NO source. Spectroscopic techniques are essential for characterizing its structure, monitoring its decomposition, and identifying the resulting products.

Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and effective method for monitoring the decomposition of DEA NONOate in solution. The NONOate functional group has a characteristic strong absorbance in the UV region, typically around 250 nm. researchgate.netresearchgate.netcaymanchem.com

As DEA NONOate decomposes and releases NO, the concentration of the parent compound decreases, leading to a corresponding decrease in the absorbance at this wavelength over time. researchgate.netresearchgate.net By recording UV-Vis spectra at regular intervals, a kinetic profile of the decomposition can be generated. nih.gov From this data, the half-life of DEA NONOate under specific conditions (e.g., pH, temperature) can be accurately calculated using the principles of the Beer-Lambert Law and first-order reaction kinetics. researchgate.netnih.gov

Parameter DEA NONOate Half-Life (t½) Conditions Reference
Temperature2 minutes37°C, pH 7.4 caymanchem.comfocusbiomolecules.com
Temperature16 minutes22-25°C, pH 7.4 researchgate.netcaymanchem.comfocusbiomolecules.com
pHEssentially instantaneouspH 5.0 focusbiomolecules.com

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton NMR (¹H NMR), is a powerful technique for the structural confirmation of DEA NONOate and for identifying its transformation products. The purity of commercial DEA NONOate is often confirmed by ¹H NMR. focusbiomolecules.comvwr.comsigmaaldrich.com

The ¹H NMR spectrum of DEA NONOate shows characteristic signals for the ethyl groups of the diethylamine (B46881) moiety. researchgate.net Upon decomposition, new signals corresponding to the resulting diethylamine and other byproducts appear. By comparing the spectra of the intact compound with those taken after decomposition, the molecular transformations can be elucidated. This provides definitive evidence of the compound's breakdown pathway and confirms the identity of the non-NO products, which is crucial for understanding any potential biological activity independent of nitric oxide.

Integration into Cellular and Enzymatic Assay Systems

The predictable and pH-dependent nitric oxide (NO) release profile of Diethylamine NONOate (DEA NONOate) makes it an invaluable tool in the development and validation of various assay systems designed to study the multifaceted roles of NO in biological processes. Its integration into these systems allows for the precise generation of NO, facilitating the investigation of its effects on cellular pathways and enzyme kinetics.

Bioluminescent assays, known for their high sensitivity, have been adapted to quantify NO and assess its impact on enzymatic functions, with DEA NONOate often serving as the reference NO donor.

One novel approach utilizes a coupled bioluminescent reaction to quantify NO. rsc.org This method is predicated on the inhibition of the enzyme glyceraldehyde 3-phosphate dehydrogenase (GAPDH) by nitric oxide. The assay links the activity of GAPDH to that of phosphoglycerate kinase (PGK) and firefly luciferase. In this system, the product of the GAPDH reaction is a substrate for PGK, which in turn generates adenosine (B11128) 5'-triphosphate (ATP). ATP is the essential cofactor for the light-producing reaction catalyzed by firefly luciferase. When NO, released from a donor like DEA NONOate, inhibits GAPDH, the entire downstream cascade is hampered, leading to a decrease in ATP levels and a corresponding reduction in the bioluminescent signal. rsc.org This inverse relationship between NO concentration and light output allows for sensitive quantification. Using DEA NONOate as the NO source, this assay was optimized and demonstrated a linear detection range for NO between 10 and 100 nM. rsc.org

Another application of bioluminescence involves using ATP-based assays to gauge cellular viability and metabolic activity in response to NO exposure. The BacTiter-Glo™ assay, for example, quantifies ATP to determine the number of viable bacterial cells. nih.gov This system has been employed to evaluate the antibacterial properties of DEA NONOate against Escherichia coli. The principle is that effective antimicrobial agents disrupt cellular respiration, leading to a drop in ATP levels and, consequently, a decrease in luminescence. nih.gov Studies showed that a 65 mM concentration of DEA NONOate significantly inhibited E. coli growth, a result verified by the reduction in ATP-driven light production. nih.gov

Furthermore, general bioluminescent probes have been developed for the direct and selective detection of NO in biological systems. These probes work by releasing an analog of D-luciferin when they react with NO. The subsequent addition of luciferase generates a luminescent signal proportional to the amount of NO that was present. nih.gov These assays provide a robust, high-throughput platform for studying NO in cellular environments. nih.gov

Assay TypePrincipleRole of DEA NONOateKey FindingsReference
Coupled Enzyme Bioluminescent AssayNO inhibits GAPDH, reducing ATP production for the luciferase reaction, thus decreasing the light signal.Used as the NO donor to optimize and validate the assay.The method is linear in the 10 to 100 nM range for NO, with a detection limit of 4 nM. rsc.org
Bacterial Viability Assay (BacTiter-Glo™)Measures ATP to determine the number of viable bacterial cells; a decrease in ATP indicates antimicrobial action.Used as the antimicrobial agent (NO donor) to test for effects on E. coli.Demonstrated a 99.9% reduction in E. coli at a 65 mM concentration, confirming its bactericidal effects. nih.gov

The Griess reagent system is a widely used and classic colorimetric method for the indirect quantification of NO by measuring its stable and nonvolatile breakdown product, nitrite (NO₂⁻). promega.comsigmaaldrich.com This assay is crucial for studies involving NO donors like DEA NONOate, as it allows for the measurement of the total NO released into an aqueous environment, such as cell culture medium.

The methodology is based on a two-step diazotization reaction first described by Griess in 1879. promega.commdpi.com

In the first step, under acidic conditions, sulfanilamide reacts with nitrite to form a transient diazonium salt. mdpi.com

In the second step, this intermediate couples with N-1-naphthylethylenediamine dihydrochloride (B599025) (NED) to produce a stable, intensely colored azo compound. promega.commdpi.com

The resulting purple/magenta product has a maximum absorbance at approximately 540 nm, which is directly proportional to the concentration of nitrite in the sample. sigmaaldrich.commdpi.com The Griess assay can detect nitrite levels as low as ~0.5-2.5 µM, depending on the matrix. promega.commdpi.com

For accurate quantification, a standard curve using a known concentration of sodium nitrite is prepared in the same biological matrix (e.g., plasma, urine, or cell culture medium) as the experimental samples. promega.com This is important because substances within complex biological fluids can interfere with the reaction. promega.com For instance, heparinized plasma can sometimes form a precipitate with the acidic Griess reagent, necessitating the use of other anticoagulants like citrate (B86180) or EDTA. nih.gov Additionally, because biological samples may contain both nitrite and nitrate (NO₃⁻), a complete measure of total NO production often requires the initial reduction of nitrate to nitrite using enzymes like nitrate reductase or metal catalysts like cadmium. mdpi.com

ParameterDescriptionReference
AnalyteNitrite (NO₂⁻), a stable breakdown product of nitric oxide (NO). promega.com
PrincipleA two-step diazotization reaction forming a colored azo compound. mdpi.com
ReagentsSulfanilamide and N-1-naphthylethylenediamine dihydrochloride (NED) under acidic conditions. promega.com
Detection MethodColorimetric; measurement of absorbance at ~540 nm. sigmaaldrich.com
SensitivityLimit of detection is approximately 2.5 µM in pure water. promega.com
ApplicationQuantifies NO released from donors like DEA NONOate in various biological fluids and cell culture media. mdpi.compromega.com

DEA NONOate is frequently used in specific cell culture systems to investigate the direct effects of NO on cellular function, signaling, and pathophysiology. Its utility has been particularly notable in studies involving human endothelial cells and mast cells.

Human Endothelial Cells

In vascular research, human endothelial cells are a critical model for studying the role of NO in processes like vasodilation and angiogenesis. The immortalized human endothelial cell line EA.hy926 has been used as a vascular model to test NO-sensitive electrochemical sensors, with DEA NONOate serving as a reliable source for generating known concentrations of NO to calibrate these devices. polymtl.ca

Interestingly, research has highlighted that the cellular response to DEA NONOate can be highly dependent on the specific cell line and its intracellular environment. A study comparing the human umbilical vein endothelial cell line (HUV-EC-C) with the EA.hy926 cell line found that DEA NONOate failed to increase intracellular NO levels in HUV-EC-C cells. nih.gov This unexpected result was attributed to the higher levels of endogenous glutathione (B108866) (GSH) in HUV-EC-C, which may act as a reservoir or scavenger for the donated NO. nih.gov This finding underscores the profound impact of the cellular microenvironment on the pharmacological effects of NO donors. In other contexts, high concentrations of NO delivered by donors have been shown to inhibit the endothelial-mesenchymal transition, a process involved in cancer progression, in co-cultures of tumor cells and human endothelial cells. nih.gov

Mast Cells

Mast cells are key players in allergic and inflammatory responses. Studies utilizing human cultured mast cells (HCMC) have shown that DEA NONOate exerts significant inhibitory effects on their activation. nih.gov When challenged with an immunological stimulus (anti-IgE), DEA NONOate dose-dependently inhibited the release of inflammatory mediators, including histamine (B1213489), eicosanoids (prostaglandin D₂ and cysteinyl leukotrienes), and cytokines (tumor necrosis factor-alpha and interleukin-8). nih.gov This inhibitory action was linked to the activation of the sGC-cGMP pathway and the suppression of MAPK and NF-κB signaling pathways. nih.gov

Further research has emphasized that the kinetics of NO release are critical for this inhibitory effect. A comparison between fast-releasing donors like DEA NONOate and slow-releasing donors showed that only the rapid release of NO was effective at inhibiting histamine release from mast cells at the time of activation. nih.gov This suggests that a quick, high flux of NO is necessary to modulate the immediate degranulation response of mast cells. nih.gov

Cell ModelExperimental ContextObserved Effect of DEA NONOateUnderlying Mechanism/SignificanceReference
Human Endothelial Cells (EA.hy926)Calibration of NO-sensitive sensors.Provided a predictable and time-dependent release of NO for sensor characterization.Confirms its utility as a standard NO donor in analytical system development. polymtl.ca
Human Endothelial Cells (HUV-EC-C)Investigation of intracellular NO levels.Failed to increase intracellular NO levels.Attributed to high intracellular glutathione (GSH) levels, highlighting the influence of the cellular microenvironment. nih.gov
Human Cultured Mast Cells (HCMC)Modulation of immunological activation.Inhibited the release of histamine, eicosanoids, and cytokines.Mediated through the activation of the sGC-cGMP-PKG pathway and suppression of MAPK/NF-κB signaling. nih.gov
Human Cultured Mast Cells (HCMC)Comparison of NO donor kinetics.Inhibitory effect was dependent on its rapid NO release rate.Demonstrates that the rate of NO release is a crucial factor for its mast cell modulating actions. nih.gov

Modulation of Intracellular Signaling Pathways by Dea Nonoate Derived Nitric Oxide

Cyclic Nucleotide-Dependent Signaling Cascades

The primary and most well-understood signaling cascade activated by nitric oxide is the soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP)-protein kinase G (PKG) pathway. nih.govnih.gov DEA NONOate, by releasing NO, serves as a potent activator of this pathway. nih.gov

Research has demonstrated that DEA NONOate potently and concentration-dependently increases intracellular levels of cGMP in various cell types, including bovine chromaffin cells and vascular smooth muscle cells. nih.govnih.gov In bovine chromaffin cells, DEA NONOate was found to be the most potent among several NO donors, with an EC₅₀ value of 0.38±0.02 μM for raising cGMP levels. nih.gov A significant rise in cGMP was observed at a DEA NONOate concentration of 0.1 μM, reaching a maximum at 2.5 μM. nih.gov This effect is directly linked to the NO released, which binds to the heme cofactor of sGC, leading to its activation. nih.gov

Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The subsequent accumulation of cGMP leads to the activation of protein kinase G (PKG). nih.govnih.gov This activation of the sGC-cGMP-PKG pathway by DEA NONOate has been shown to be a key mechanism in mediating the inhibitory actions of NO on human mast cells. nih.gov The pathway's activation can also lead to downstream effects like vasorelaxation, though relaxation of vascular smooth muscle can also occur through cGMP-independent mechanisms. nih.gov

Protein Phosphorylation and Kinase Activity Modulation

DEA NONOate-derived nitric oxide has been shown to exert inhibitory effects on the mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov In studies involving human mast cells, the release of NO from DEA NONOate was associated with the inhibition of MAPK phosphorylation. nih.gov This suggests that NO can interfere with this key signaling cascade, which is typically involved in cellular processes like proliferation, differentiation, and apoptosis.

The Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells (NF-κB) pathway, a critical regulator of inflammatory responses, is another target of DEA NONOate-derived NO. nih.gov Research indicates that DEA NONOate can downregulate this pathway by inhibiting the phosphorylation of NF-κB. nih.gov This inhibitory action on NF-κB signaling is a significant mechanism through which NO can modulate inflammatory and immune responses at the cellular level. nih.gov

Nitric oxide can directly modify protein function through a post-translational modification known as S-nitrosylation, which is the covalent attachment of an NO moiety to a cysteine thiol group on a target protein. frontiersin.org Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII), a key protein in calcium signaling, is a known target for this modification. frontiersin.orgresearchgate.net

Studies using DEA NONOate have shown that NO can inhibit the in vitro activity of CaMKII. researchgate.net This inhibition was found to be reversible upon the addition of a reducing agent, dithiothreitol (DTT), which is characteristic of S-nitrosylation. researchgate.net Further research has identified specific cysteine residues on CaMKII that are targets for S-nitrosylation, leading to complex regulation. For instance, in the cardiac isoform CaMKIIδ, S-nitrosylation at Cys-273 inhibits kinase activation, whereas modification at Cys-290 can promote autonomous activity after initial activation by calcium/calmodulin. frontiersin.orgnih.govotago.ac.nz This dual regulatory role highlights the nuanced control NO exerts over CaMKII function. nih.govotago.ac.nz

In addition to its inhibitory roles, DEA NONOate-derived NO can also activate certain pro-survival and adaptive signaling pathways. nih.gov Notably, research has implicated NO donors like DEA NONOate in the activation of the Protein Kinase B (Akt) and the cAMP-Responsive Element-Binding Protein (CREB) pathways. nih.gov The Akt pathway is central to regulating cell survival, growth, and metabolism, while CREB is a transcription factor involved in cellular adaptation and neuroprotection. The activation of these pathways represents another dimension of NO's complex role in modulating cellular function.

Interactive Data Table: Summary of DEA NONOate Effects on Signaling Pathways

PathwayEffect of DEA NONOate-Derived NOKey Molecular TargetMechanism
sGC-cGMP-PKG ActivationSoluble Guanylate Cyclase (sGC)NO binding and activation
MAPK InhibitionMitogen-Activated Protein KinasesInhibition of Phosphorylation
NF-κB DownregulationNF-κBInhibition of Phosphorylation
CaMKII Regulation (Inhibition/Activation)CaMKIIS-Nitrosylation of Cysteine Residues
Akt/CREB ActivationAkt, CREBUpstream activation cascade

Intercellular Cross-Talk and Ion Channel Regulation

The nitric oxide (NO) released from Diethylamine (B46881) NONOate (DEA NONOate) plays a significant role in modulating intracellular signaling pathways through complex interactions with other signaling molecules and direct effects on ion channels. This regulation is crucial for a variety of physiological responses.

Cross-Talk with Hydrogen Sulfide (H₂S) Signaling

The interplay between nitric oxide (NO) and hydrogen sulfide (H₂S), two key gaseous signaling molecules, is critical in various physiological processes, including cardiovascular and neuronal functions. nih.gov Research indicates that H₂S can regulate NO metabolism, and their interaction can lead to the formation of novel chemical derivatives. nih.gov

One significant aspect of this cross-talk is the potential formation of nitroxyl (B88944) (HNO) from the reaction of NO and H₂S. nih.gov HNO is known to activate transient receptor potential channels of the ankyrin type 1 (TRPA1), leading to the release of neuropeptides like calcitonin gene-related peptide (CGRP). nih.gov In a rat model of meningeal nociception, the stimulatory effect of DEA-NONOate on spinal trigeminal neurons was inhibited when H₂S synthesis was blocked. nih.gov Conversely, inhibiting NO production reduced the neuronal activity induced by an H₂S donor, suggesting a cooperative effect between NO and H₂S in modulating neuronal activity. nih.gov This interaction appears to be upstream of central CGRP release. nih.gov

The chemical interaction between H₂S and NO is complex. While H₂S reacts unfavorably with NO directly, it can react with S-nitrosothiols to produce a "yellowish product". nih.gov Furthermore, the sulfide radical (HS⁻) can react with NO to form thionitrous acid (HSNO), which can then undergo various reactions, including reacting with H₂S to form a disulfide and HNO. nih.gov This highlights the intricate chemical biology that governs the physiological outcomes of NO and H₂S cross-talk.

Studies have also shown that H₂S and NO are mutually required for processes like angiogenesis and endothelium-dependent vasorelaxation. utmb.edu The cooperative action of these two gasotransmitters is essential for the activation of protein kinase G (PKG) and subsequent physiological responses. utmb.edu

Regulation of Intracellular Calcium Homeostasis

Nitric oxide derived from NONOates can significantly influence intracellular calcium (Ca²⁺) levels. While direct studies on DEA NONOate are limited in this specific context, research on the related compound DETA-NONOate provides strong evidence for this mechanism. In cultured rat astrocytes, DETA-NONOate was found to induce a rapid, transient increase in intracellular calcium levels, which was followed by a more sustained, lower level of calcium entry. nih.gov

This elevation in intracellular Ca²⁺ is crucial as it can trigger vesicular exocytosis. The NO-induced release of glutamate and ATP from astrocytes was shown to be dependent on calcium, as it was blocked by calcium chelators. nih.gov The sustained phase of calcium entry was inhibited by gadolinium, a blocker of capacitative Ca²⁺ entry, suggesting a specific mechanism of action on calcium channels. nih.gov

Furthermore, in cerebellar granule neurons, high concentrations of DETA-NONOate were observed to activate a gadolinium-sensitive cation channel. nih.gov This activation leads to an inward current, which can contribute to an increase in intracellular calcium. nih.gov The regulation of intracellular calcium is a fundamental mechanism by which cells respond to external stimuli, and the ability of NO from NONOates to modulate this process underscores its importance in cellular signaling. researchgate.net

Involvement in Potassium (K⁺) Channel Activation

DEA NONOate-induced vasorelaxation involves the activation of potassium (K⁺) channels, acting through both cGMP-dependent and independent pathways. nih.govnih.gov In isolated segments of the rat small mesenteric artery, DEA NONOate evoked sustained relaxation. nih.gov

This relaxation was significantly attenuated by charybdotoxin, a blocker of large conductance, calcium-activated potassium channels (BKCa). nih.gov This indicates a direct role for BKCa channels in the response to DEA NONOate. Interestingly, the contribution of potassium channels to the relaxation appeared to be more prominent when the cGMP-dependent signaling pathway was pharmacologically inhibited. nih.gov

Further investigation revealed that while selective inhibitors of BKCa channels (iberiotoxin) and voltage-gated potassium channels (4-aminopyridine) alone did not affect the relaxation caused by DEA NONOate, they did cause significant attenuation when combined with an inhibitor of soluble guanylyl cyclase (ODQ). nih.gov This suggests a complex interplay where the activation of K⁺ channels can compensate for the inhibition of the cGMP pathway. However, blockers of ATP-modulated potassium channels (K-ATP) and small conductance calcium-activated potassium channels (SKCa) did not affect the relaxation, indicating a degree of selectivity in the K⁺ channels involved. nih.gov

The activation of K⁺ channels by NO leads to hyperpolarization of the cell membrane, which in vascular smooth muscle cells, results in the closure of voltage-gated Ca²⁺ channels, reduced intracellular Ca²⁺ concentration, and consequently, vasorelaxation.

Enzymatic and Protein Interactions with Dea Nonoate Derived Nitric Oxide

Direct Enzyme Inhibition and Modulation

The nitric oxide released from DEA NONOate can directly interact with and alter the activity of specific enzymes. These interactions can be either reversible or irreversible and are often central to the physiological effects of NO.

Irreversible Inactivation of Human Diamine Oxidase (DAO)

Research has identified nitric oxide as a potent and irreversible inhibitor of human diamine oxidase (DAO) in vitro, representing the first discovered natural inhibitor for this enzyme. tandfonline.comresearchgate.netnih.gov Studies utilizing NO-releasing NONOates, such as DEA NONOate, have demonstrated that NO dose-dependently and irreversibly inactivates DAO. researchgate.netnih.gov This inhibition occurs through the attack of NO on the highly reactive topaquinone (B1675334) (TPQ) cofactor located in the active center of the enzyme. tandfonline.comresearchgate.net The inactivation process is not dependent on the presence of oxygen. tandfonline.com

Interestingly, the natural substrates of DAO, histamine (B1213489) and putrescine, offer protection against this NO-mediated inhibition in a dose-dependent manner. tandfonline.comnih.gov This suggests a competitive interaction at or near the active site. The half-maximal effective concentrations (EC₅₀) for this protective effect have been quantified. tandfonline.com

SubstrateEC₅₀ for Protection Against NO Inhibition (µM)
Histamine39 (± 5.7)
Putrescine32 (± 6.8)
This table summarizes the concentrations of DAO substrates required to achieve 50% protection of the enzyme from inhibition by nitric oxide. Data sourced from tandfonline.com.

The irreversible inactivation of DAO by NO may have physiological implications in conditions involving massive histamine release, such as severe mast cell activation, where localized NO production is also increased. tandfonline.comresearchgate.net

Regulation of Angiotensin-I Converting Enzyme (ACE) Activity

The role of nitric oxide in regulating Angiotensin-I Converting Enzyme (ACE) appears to be condition-dependent. In studies using rabbit aortic endothelial cells under static (no flow) conditions, the application of the NO donor DEA NONOate did not produce a significant change in ACE activity. nih.gov However, the use of an NO synthase inhibitor, L-NAME, led to a 27% increase in ACE activity, suggesting that endogenously produced NO is involved in maintaining the basal activity level of ACE. nih.gov

When these cells were subjected to shear stress, a mechanical force that induces NO release, ACE activity was downregulated. nih.gov This downregulation occurred similarly whether L-NAME was present or not. nih.gov These findings indicate that while nitric oxide, such as that released from DEA NONOate, contributes to the maintenance of basal ACE levels under static conditions, it does not appear to be the primary mediator of ACE suppression induced by shear stress. nih.gov

Inhibition of Glyceraldehyde 3-Phosphate Dehydrogenase (GAPDH)

Glyceraldehyde 3-Phosphate Dehydrogenase (GAPDH), a key enzyme in glycolysis, is a known target for inhibition by nitric oxide. nih.govnih.gov The high susceptibility of GAPDH is partly due to a highly reactive cysteine residue within its active site. nih.gov Studies have shown that NO released from donors like DEA NONOate can lead to the formation of cysteine sulfenic acid in the enzyme's active site, resulting in a loss of its primary dehydrogenase function. nih.gov

The characteristics of this inhibition differ depending on the molecular environment and the specific NO-releasing agent. nih.gov A comparative study revealed that the mechanism of GAPDH inhibition by free NO (as released from DEA NONOate) is distinct from that of S-nitrosothiols (like S-nitrosocysteine, CysNO). nih.gov

ConditionInhibition by NO (from donor)Inhibition by CysNO (S-nitrosothiol)
Purified Enzyme IrreversibleReversible (with DTT)
Inside Cells Reversible (with DTT)Irreversible
This table illustrates the differential inhibition patterns of GAPDH by nitric oxide and S-nitrosocysteine in isolated versus cellular environments. Data sourced from nih.gov.

These findings suggest that NO itself inhibits GAPDH through oxidative mechanisms that are reversible within the cell's reducing environment, whereas S-nitrosothiols can cause a more permanent S-nitrosylation of the enzyme under cellular turnover conditions. nih.gov

Post-Translational Modifications Mediated by Nitric Oxide

Beyond direct inhibition, NO derived from DEA NONOate can covalently modify proteins, a process known as post-translational modification. This is a fundamental mechanism for NO-based cellular signaling.

S-Nitrosylation of Cysteine Residues on Target Proteins

S-nitrosylation is a specific and reversible post-translational modification involving the covalent attachment of a nitric oxide group to the thiol side chain of a cysteine residue, forming an S-nitrosothiol (SNO). wikipedia.org This process is a primary mechanism through which NO exerts its vast biological effects. wikipedia.org DEA NONOate is frequently used as an exogenous NO donor to induce and study S-nitrosylation. nih.gov

For instance, research on the N-ethylmaleimide-sensitive factor (NSF), a protein crucial for exocytosis, demonstrated that exposure to DEA NONOate results in its S-nitrosylation in a dose-dependent manner. nih.gov Subsequent analysis identified the specific cysteine residues on the NSF protein that are targeted by NO for this modification. nih.gov

ProteinNitrosylating AgentIdentified S-Nitrosylated Cysteine ResiduesEffect of Modification
NSFDEA NONOateCys-21, Cys-91, Cys-264Inhibition of NSF disassembly activity at 1 mM DEA NONOate
This table details the specific cysteine residues within the N-ethylmaleimide-sensitive factor (NSF) protein that are S-nitrosylated by nitric oxide derived from DEA NONOate. Data sourced from nih.gov.

The S-nitrosylation of specific cysteines can alter a protein's function, stability, or its interaction with other proteins, thereby regulating complex cellular pathways. wikipedia.orgnih.gov

Interactions with Metalloproteins and Heme Centers

A significant portion of nitric oxide's biological activity stems from its ability to bind to metal centers within proteins, particularly the iron in heme groups. nih.gov These interactions are fundamental to NO's role in processes ranging from vasodilation to mitochondrial respiration. nih.gov

Studies using DEA NONOate have helped to clarify the distinct roles of free NO versus heme-bound NO (NO-ferroheme). In experiments comparing DEA NONOate with a NO-ferroheme-myoglobin complex, DEA NONOate was shown to be a potent inhibitor of mitochondrial respiration. nih.gov In contrast, the NO-ferroheme complex did not inhibit respiration, nor did it release substantial amounts of free NO. nih.gov

Furthermore, experiments with the primary NO receptor, soluble guanylate cyclase (sGC), revealed another layer of complexity. The heme-free version of the enzyme (apo-sGC) was not activated by free NO released from DEA NONOate. However, it was directly activated by the NO-ferroheme complex. nih.gov This suggests that NO-ferroheme can act as a distinct signaling entity, capable of directly incorporating into and activating its target receptor, a pathway that is separate from the signaling initiated by free NO. nih.gov These findings underscore that the biological effect of NO is highly dependent on its chemical form and context, whether as a free radical gas derived from DEA NONOate or as a component of a metalloprotein complex.

Direct Transfer of Nitroxyl (B88944) Group to Cobalt(III) Centers (e.g., Cobalamin)

Research has demonstrated a direct reaction between DEA NONOate and aquacobalamin (B1421323) (H₂OCbl), a form of Vitamin B₁₂. nih.govbrasch-group.comnih.gov This interaction does not require the prior decomposition of DEA NONOate to release free nitric oxide. nih.govbrasch-group.com Instead, it involves the direct transfer of a nitroxyl group (NO⁻) from the DEA NONOate molecule to the cobalt(III) center of the cobalamin. nih.govbrasch-group.com This reaction leads to the formation of nitroxylcobalamin (NOCbl). nih.govbrasch-group.com

Studies using UV/Vis and ¹H NMR spectroscopy have confirmed that H₂OCbl⁺ reacts directly and stoichiometrically with DEA NONOate to produce NOCbl. nih.gov It has been observed that approximately 1.2 equivalents of DEA NONOate are necessary for the complete conversion of HOCbl to NOCbl, suggesting that only one of the two nitric oxide moieties in the parent NONOate is transferred to the cobalamin. nih.govbrasch-group.com This direct transfer of a nitroxyl group to a transition metal center is a notable chemical reaction. nih.govbrasch-group.com

The reaction rate is influenced by pH, with the second-order rate constant increasing as the pH decreases. brasch-group.com Below pH 10, a secondary reaction can occur where excess NO from decomposed DEA NONOate reacts with the newly formed NOCbl to create nitrocobalamin (NO₂Cbl). brasch-group.com A similar rapid reaction has been observed between DEA NONOate and aquahydroxycobinamide, a related Co(III) corrinoid, further supporting the mechanism of direct nitroxyl group transfer. brasch-group.com

Table 1: Reaction Details of DEA NONOate with Cobalamin

ReactantProduct(s)Key ObservationStoichiometry (DEA NONOate:HOCbl)pH Influence
DEA NONOate and Aquacobalamin (H₂OCbl)Nitroxylcobalamin (NOCbl) and Diethylamine-nitrosamine (DEA-NO)Direct transfer of a nitroxyl group (NO⁻) without prior decomposition of DEA NONOate. nih.govbrasch-group.com~1.2 : 1 for complete conversion. nih.govbrasch-group.comReaction rate increases with decreasing pH. brasch-group.com
DEA NONOate and AquahydroxycobinamideNOCbi complexRapid reaction, supporting the direct transfer mechanism. brasch-group.comNot specifiedStudied at pH 9.30. brasch-group.com

Binding to Heme b-Containing Proteins (e.g., Arabidopsis thaliana Light Response Bric-a-Brac/Tramtrack/Broad Complex)

In the plant kingdom, nitric oxide is a significant signaling molecule, and its interactions with proteins are crucial for its biological functions. mdpi.com DEA NONOate is utilized as an NO donor in studies investigating these interactions. mdpi.comresearchgate.net One such protein is AtLRB3, a member of the Light Response Bric-a-Brac/Tramtrack/Broad (BTB) Complex family in Arabidopsis thaliana. mdpi.comresearchgate.net

Spectroscopic analysis has confirmed that AtLRB3 contains a heme b cofactor with a histidine ligand. mdpi.com When DEA NONOate is added to a reduced form of the AtLRB3 protein under anaerobic conditions, it leads to the formation of an NO-bound protein. researchgate.net This is observed through a shift in the Soret peak of the protein's absorption spectrum. researchgate.net Specifically, the Soret peak of the air-oxidized protein is at 408 nm, which shifts to 418 nm upon chemical reduction. researchgate.net The addition of NO from DEA NONOate results in the appearance of a broad shoulder at 398 nm, indicating the formation of the NO-AtLRB3 complex. researchgate.net

The binding of NO to AtLRB3 is a critical step in its function, and this interaction is reminiscent of canonical Heme Nitric Oxide/Oxygen (H-NOX) domains found in other NO-binding proteins. mdpi.comnih.gov The discovery of AtLRB3 as an NO-interacting protein highlights the importance of heme-based sensors in plant signaling pathways. mdpi.comresearchgate.net

Table 2: Spectroscopic Data of NO Binding to AtLRB3

Protein StateSoret Peak (nm)Alpha/Beta Peaks (nm)Reference
Air-oxidized AtLRB3408Not specified researchgate.net
Chemically reduced AtLRB3418525 and 553 researchgate.net
NO-bound AtLRB3 (from DEA NONOate)Broad shoulder at 398Not specified researchgate.net

Comparative Academic Studies of Dea Nonoate with Other Nitric Oxide Donors

Comparative Kinetics of Nitric Oxide Release Across Diazeniumdiolate Classes

Diazeniumdiolates are prized for their capacity to spontaneously decompose and release NO with first-order kinetics, a process dependent on pH and temperature. nih.gov A key feature of this class of compounds is the wide range of decomposition rates, which are dictated by the chemical structure of the parent amine. nih.gov This allows for the selection of donors that release NO over periods ranging from seconds to many hours.

DEA NONOate is characterized by a rapid release of nitric oxide. At 37°C and a physiological pH of 7.4, its half-life (t½) is approximately 2 minutes. nih.govfocusbiomolecules.comresearchgate.net Under cooler laboratory conditions (22-25°C), the half-life extends to about 16 minutes. nih.govfocusbiomolecules.com Upon decomposition, DEA NONOate liberates 1.5 moles of NO for every mole of the parent compound. nih.govnih.govcaymanchem.com

This contrasts sharply with other members of the NONOate family. For instance, PROLI NONOate has an extremely short half-life of about 1.8 seconds at 37°C, releasing 2 moles of NO per mole of the parent compound. nih.gov MAHMA NONOate also releases NO rapidly, with a half-life of about 1 minute at 37°C. nih.gov Conversely, donors like DETA NONOate provide a much slower, more sustained release of NO. DETA NONOate has a half-life of 20 hours at 37°C and as long as 56 hours at room temperature, releasing 2 moles of NO per mole of compound. nih.govcaymanchem.com The decomposition of all NONOates is nearly instantaneous at an acidic pH of 5.0. focusbiomolecules.comwikipedia.org This pH-dependent decomposition is a critical kinetic characteristic; NONOates are generally stable in alkaline solutions (e.g., 0.01 M NaOH) but begin to release NO when introduced to a neutral or acidic buffer. caymanchem.comwikipedia.orgnih.gov

The diverse kinetics across the diazeniumdiolate class allow researchers to model different physiological and pathological scenarios, from short bursts of NO signaling to sustained, low-level NO release characteristic of inflammatory conditions.

NONOate CompoundHalf-life (t½) at pH 7.4, 37°CHalf-life (t½) at pH 7.4, 22-25°CMoles of NO Released per Mole of DonorReference
DEA NONOate~2 minutes~16 minutes1.5 nih.govfocusbiomolecules.comnih.gov
PROLI NONOate~1.8 secondsNot specified2.0 nih.gov
MAHMA NONOate~1 minute~3.5 minutes2.0 nih.govwikipedia.org
PAPA NONOate~15 minutes~77 minutes2.0 nih.gov
Spermine NONOate~37-73 minutesNot specified1.7-2.0 nih.govnih.govmedchemexpress.com
DETA NONOate~20 hours~56 hours2.0 nih.govcaymanchem.com

Differential Biological Effects in Cellular Systems

The distinct NO release profiles of various NONOates translate into different biological effects in cellular systems. The rate and duration of NO exposure can determine whether it acts as a signaling molecule, a cytostatic agent, or a cytotoxic agent. nih.gov

A clear example of differential effects is seen in the stimulation of soluble guanylate cyclase (sGC) and the subsequent production of cyclic GMP (cGMP), a key second messenger in NO signaling pathways. In a comparative study using bovine chromaffin cells, DEA NONOate was found to be the most potent stimulator of cGMP levels, with an EC₅₀ value of 0.38 µM. nih.gov This is attributed to its rapid burst of NO release. In contrast, Spermine NONOate, with its longer half-life of approximately 37 minutes, was less potent. nih.gov A strong correlation was observed between the rate of NO production from these two NONOates and the increase in cGMP, highlighting how release kinetics directly impact downstream signaling. nih.gov

NO DonorEC₅₀ for cGMP Stimulation (Bovine Chromaffin Cells)Half-life (t½) in study conditionsReference
DEA NONOate0.38 ± 0.02 μM3.9 ± 0.2 min nih.gov
Spermine NONOateNot specified (less potent)37 ± 3 min nih.gov
SNAPNot specified (much less potent)37 ± 4 hours nih.gov
Sodium NitroprussideNot specifiedNot applicable (continuous release) nih.gov

The pattern of NO release is also critical in more complex biological processes like angiogenesis. Studies have suggested that different NO release patterns can differentially regulate the various stages of new blood vessel formation. nih.gov One comparative study found that Spermine NONOate, with its moderate release profile, was the most suitable donor for promoting angiogenesis in several models, more so than donors with very fast or very slow release kinetics. nih.govresearchgate.net

Furthermore, different NO donors can elicit opposing effects in the same cell type. For example, in cerebellar granule cells, the long-acting donor DETA NONOate was found to induce an inward electrical current by directly activating cation-selective channels. nih.gov In stark contrast, the NO donor S-nitrosoglutathione (GSNO) caused an outward current in the same cells. nih.gov This underscores that the biological response is not solely dependent on the released NO but can also be influenced by the parent molecule or its by-products.

Methodological Considerations in Comparative Analyses of Nitric Oxide Donors

When comparing the effects of different NO donors like DEA NONOate, several methodological factors must be carefully considered to avoid misinterpretation of experimental results. nih.gov

First, the kinetics of NO release are paramount. As demonstrated, the same total amount of NO generated over different time courses can lead to substantially different biological outcomes. medchemexpress.comnih.gov A rapid, high-concentration burst from a donor like DEA NONOate may trigger different cellular pathways than a slow, sustained, low-concentration release from DETA NONOate. researchgate.net Therefore, it is crucial to measure and model the NO release rate under the specific experimental conditions used. nih.gov

Second, the by-products of donor decomposition can possess their own biological activity. The term "NO donor" implies that the observed effects are due to nitric oxide, but the parent molecule or its remnants post-NO release can also be active. nih.gov For instance, studies have shown that some effects of DETA NONOate on neuronal currents are caused by the donor molecule itself, independent of NO release. nih.govresearchgate.net Researchers must use appropriate controls, such as the decomposed donor compound, to distinguish between effects mediated by NO and those caused by other components. nih.gov

Third, the redox state of the nitrogen monoxide species released can differ between donor classes. nih.gov While diazeniumdiolates are known to release the nitric oxide radical (NO•), other donors might generate the nitrosonium cation (NO⁺) or the nitroxyl (B88944) anion (HNO). These different redox forms have distinct reactivities and biological targets, which can lead to divergent physiological responses even if the parent compounds are all broadly classified as "NO donors." nih.gov

Finally, the experimental medium itself can influence donor stability and NO reactivity. The presence of components like serum, thiols, or other biomolecules in cell culture media can alter the decomposition rate of the donor and the fate of the released NO. nih.gov Therefore, the effective concentration and release profile of an NO donor should be assessed in each specific experimental system to ensure that physiologically relevant concentrations of NO are being studied. nih.gov

Future Research Directions and Advanced Applications of Dea Nonoate

As a well-characterized nitric oxide (NO) donor, Diethylamine (B46881) NONOate (DEA NONOate) continues to be a valuable tool in biomedical research. pubcompare.aicaymanchem.com Its utility is expanding beyond initial applications, with ongoing research exploring its potential in developing sophisticated chemical biology tools, understanding complex signaling pathways, and investigating its role in intricate biological systems.

Q & A

Basic: How should DEA NONOate be prepared and stored to ensure stability in experimental settings?

Answer:
DEA NONOate is highly sensitive to pH, temperature, and moisture. For optimal stability:

  • Preparation : Dissolve the crystalline solid in organic solvents like ethanol (25 mg/mL) or DMSO (2 mg/mL) under inert gas (e.g., nitrogen) to minimize premature NO release. For aqueous solutions, dissolve directly in PBS (pH 7.2) at ≤10 mg/mL. Avoid prolonged storage of aqueous solutions (>24 hours) due to rapid NO release .
  • Storage : Store at -80°C in airtight, desiccated containers. Under these conditions, it remains stable for ≥2 years. Thaw aliquots at room temperature for ≥1 hour before use to prevent condensation-induced degradation .

Basic: What is the mechanism of NO release from DEA NONOate, and how does pH affect its kinetics?

Answer:
DEA NONOate undergoes pH-dependent, first-order decomposition to release nitric oxide (NO). Key characteristics include:

  • Stoichiometry : Releases 1.5 moles of NO per mole of parent compound .

  • Half-life :

    TemperatureHalf-Life (pH 7.4)
    37°C2 minutes
    22–25°C16 minutes

At pH <6.0, decomposition accelerates significantly, making it unsuitable for acidic environments. Pre-equilibrate solutions to physiological pH (7.0–7.4) for controlled NO release .

Advanced: How can researchers design dose-response experiments using DEA NONOate to study muscle contraction dynamics?

Answer:
Evidence from striated and smooth muscle studies (e.g., cardiac, skeletal, and smooth muscle fiber bundles) suggests:

  • Concentration Range : 1–10 µM DEA NONOate induces dose-dependent reductions in fiber sliding velocity. For example:
    • Cardiac muscle: 10 µM DEA NONOate reduces velocity by ~50% .
  • Controls : Include NO scavengers (e.g., cPTIO or L-NNA) to confirm NO-specific effects. Parallel assays using slow-release NO donors (e.g., DETA NONOate) can differentiate kinetics-dependent outcomes .
  • Timing : Account for DEA NONOate’s short half-life (2–16 minutes) by pre-treating tissues and measuring responses within 30 minutes .

Advanced: What methodological considerations are critical when using DEA NONOate in plant models, such as pollen germination assays?

Answer:
In plant systems (e.g., Camellia sinensis pollen):

  • Concentration Optimization : Use 0–100 µM DEA NONOate to observe dose-dependent inhibition of pollen tube growth and germination. At 75 µM, germination rates drop from 80% (control) to 40% .
  • Interference Mitigation : Co-treat with NO scavengers (e.g., L-NNA) to isolate DEA NONOate-specific effects. Measure cGMP levels (e.g., via ELISA) to link NO signaling to downstream pathways .
  • Buffer Compatibility : Avoid metal ions (e.g., Fe²⁺) in buffers, as they catalyze NO scavenging, altering observed bioactivity .

Advanced: How can researchers reconcile discrepancies in NO measurements when DEA NONOate is used in RBC-containing systems?

Answer:
Red blood cells (RBCs) interfere with NO detection due to hemoglobin-mediated scavenging:

  • Gas-Phase Detection : Use tonometry or chemiluminescence to measure NO released into the gas phase, minimizing RBC interference. For example, DEA NONOate (10 µM) in buffer releases detectable NO, but <2% is detected in RBC hemolysates .
  • Calibration : Compare DEA NONOate’s NO release in buffer vs. biological matrices. Use rapid NO probes (e.g., DAF-FM DA in flow cytometry) with short incubation times (<30 minutes) to capture transient signals .

Advanced: What strategies address conflicting data in DEA NONOate-mediated apoptosis studies involving oxidative stress pathways?

Answer:
Conflicts often arise from competing interactions between NO and reactive oxygen species (ROS):

  • Antagonistic Effects :
    • H₂O₂ (via glucose oxidase) suppresses DEA NONOate-induced apoptosis at low NO concentrations (15–62 µM). This is reversed by catalase-mimetics (e.g., EUK-8), confirming ROS-NO crosstalk .
    • High catalase concentrations (>222 U/mL) inhibit apoptosis by scavenging peroxynitrite (ONOO⁻), a NO-derived oxidant .
  • Inhibitor Controls : Use FeTPPS (peroxynitrite scavenger) and MnSOD (superoxide dismutase) to differentiate NO/ONOO⁻-dependent pathways .

Advanced: How does DEA NONOate’s short half-life influence its utility in neurovascular coupling studies?

Answer:
In neurovascular models (e.g., murine brain slices):

  • Rapid Delivery : Use acute slice preparations and real-time imaging (e.g., two-photon microscopy) to monitor DEA NONOate-induced vasodilation. For example, 10 µM DEA NONOate induces SMC relaxation within 5 minutes .
  • Comparative Studies : Pair DEA NONOate with longer-acting donors (e.g., DETA NONOate; t₁/₂ = 20–56 hours) to dissect acute vs. sustained NO effects on cerebral blood flow .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.